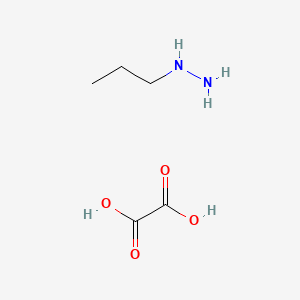

Propylhydrazine oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50979. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;propylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXLENZWWDUZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212817 | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56884-75-4, 6340-91-6 | |

| Record name | Hydrazine, propyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, propyl-, oxalate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhydrazine oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propylhydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis mechanism for propylhydrazine oxalate, a compound of interest in organic synthesis and pharmaceutical development. The synthesis is presented as a two-step process: the formation of n-propylhydrazine followed by its reaction with oxalic acid to yield the target salt. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations of the synthesis pathway and workflow.

Synthesis of n-Propylhydrazine

The initial and crucial step in the synthesis of this compound is the formation of n-propylhydrazine. Several methods are available for the N-alkylation of hydrazine. Below are detailed protocols for two common approaches.

Method 1: Reductive Amination of Propanal with Hydrazine

This method involves the reaction of propanal with hydrazine to form a hydrazone, which is subsequently reduced to n-propylhydrazine.

Experimental Protocol:

-

Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propanal (1 equivalent) in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. The mixture is then stirred for 2-4 hours to ensure complete formation of the propanal hydrazone.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents), in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude n-propylhydrazine.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Method 2: Direct Alkylation of Hydrazine with 1-Bromopropane

This protocol describes the direct alkylation of hydrazine using an alkyl halide.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place an excess of hydrazine hydrate (5-10 equivalents) in a suitable solvent like ethanol.

-

Addition of Alkyl Halide: Heat the hydrazine solution to reflux. Add 1-bromopropane (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction: Continue to reflux the mixture for 6-8 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove any precipitated hydrazine hydrobromide. The filtrate is then concentrated under reduced pressure to remove the excess hydrazine and solvent.

-

Purification: The resulting residue is taken up in water and the pH is adjusted to be basic (pH > 10) with a strong base (e.g., NaOH). The n-propylhydrazine is then extracted with an organic solvent, dried, and purified by distillation.

Synthesis of this compound

The final step is the formation of the oxalate salt by reacting n-propylhydrazine with oxalic acid. The following protocol is adapted from the well-documented synthesis of dihydrazinium oxalate.[1][2][3][4][5] It is anticipated that n-propylhydrazine, being a mono-substituted hydrazine, will react with the dibasic oxalic acid to form either a mono- or di-propylhydrazinium oxalate salt depending on the stoichiometry. For the purpose of this guide, the synthesis of the 1:1 salt is described.

Experimental Protocol:

-

Preparation of Solutions: Prepare a solution of n-propylhydrazine (1 equivalent) in a minimal amount of a water-alcohol mixture (e.g., 1:1 v/v). In a separate beaker, dissolve oxalic acid dihydrate (1 equivalent) in the same water-alcohol solvent system.

-

Reaction: Cool both solutions in an ice bath to 0-5 °C. Slowly add the oxalic acid solution to the stirred n-propylhydrazine solution. A white precipitate of this compound should form immediately.

-

Crystallization and Isolation: Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete precipitation. Collect the white crystalline solid by vacuum filtration.

-

Purification: Wash the collected crystals with a small amount of the cold solvent mixture and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified this compound crystals under vacuum over a desiccant.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the literature, the following table includes data for the analogous dihydrazinium oxalate synthesis to provide an expected range for yield and physical properties.[1]

| Parameter | Dihydrazinium Oxalate | This compound (Predicted) |

| Yield | 85% | 80-90% |

| Melting Point (°C) | 147 | Expected to be in a similar range, but requires experimental verification. |

| Molecular Formula | C₂H₁₀N₄O₄ | C₅H₁₂N₂O₄ |

| Molecular Weight ( g/mol ) | 154.13 | 164.16 |

| Elemental Analysis (Calculated) | C: 15.58%, H: 6.54%, N: 36.36% | C: 36.58%, H: 7.37%, N: 17.06% |

| Elemental Analysis (Found) | C: 15.35%, H: 6.28%, N: 36.40% | Requires experimental determination. |

Synthesis Mechanism and Workflow Diagrams

The synthesis of this compound is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of n-propylhydrazine acts as a Brønsted-Lowry base, accepting a proton from the acidic oxalic acid.

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

References

- 1. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 2. scielo.org.za [scielo.org.za]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate | Semantic Scholar [semanticscholar.org]

- 5. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

Propylhydrazine Oxalate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylhydrazine oxalate is a chemical compound that combines the structural features of a propyl-substituted hydrazine and an oxalate salt. This guide provides a comprehensive overview of its chemical properties, structure, and potential areas of interest for research and development. While this compound itself is not extensively documented in publicly available literature, this guide synthesizes available data for related compounds and provides a framework for its study.

Chemical Identity and Properties

This compound is identified by the molecular formula C₅H₁₂N₂O₄ and a molecular weight of approximately 164.16 g/mol . There appears to be some ambiguity in the literature and commercial listings regarding its CAS number, with both 56884-75-4 and 6340-91-6 being associated with the compound. It is typically described as a crystalline solid.

Quantitative Data

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₁₂N₂O₄ | |

| Molecular Weight | 164.16 g/mol | |

| CAS Number | 56884-75-4 or 6340-91-6 | |

| Appearance | Crystals | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to be soluble in water. |

| pKa | Data not available | The pKa values would be influenced by both the hydrazinium and oxalate moieties. |

Chemical Structure

The structure of this compound consists of a propylhydrazinium cation and an oxalate anion. The positive charge on the cation is localized on the nitrogen atoms of the hydrazine group, while the negative charges of the dicarboxylate anion are delocalized across the four oxygen atoms.

Caption: Ionic structure of this compound.

Experimental Protocols

Proposed Synthesis of n-Propylhydrazine Oxalate

This hypothetical protocol is based on the acid-base reaction between n-propylhydrazine and oxalic acid.

Materials:

-

n-Propylhydrazine

-

Oxalic acid dihydrate

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a specific molar equivalent of oxalic acid dihydrate in a minimal amount of a 1:1 ethanol/water mixture with gentle heating.

-

In a separate flask, dissolve a stoichiometric equivalent of n-propylhydrazine in ethanol.

-

Slowly add the n-propylhydrazine solution to the oxalic acid solution with constant stirring.

-

The reaction mixture is then cooled in an ice bath to facilitate the precipitation of the this compound salt.

-

The resulting crystalline solid is collected by vacuum filtration.

-

The collected solid is washed with cold ethanol to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield pure this compound.

Caption: A proposed workflow for the synthesis and purification of this compound.

Proposed Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the nitrogen). The N-H protons would likely appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the propyl group. A signal for the carboxylate carbons of the oxalate anion would also be expected at a downfield chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazinium group and strong absorption bands for the carboxylate (C=O and C-O) stretching vibrations of the oxalate anion.

-

Mass Spectrometry (MS): Mass spectral analysis would likely show a fragment ion corresponding to the propylhydrazinium cation.

Potential Biological Activity and Signaling Pathways

There is a lack of specific research on the biological activities and signaling pathways of this compound. However, based on the activities of its constituent components, some potential areas of investigation can be proposed.

Hydrazine Derivatives

Hydrazine and its derivatives are known to exhibit a wide range of biological activities. Some have been investigated for their potential as pharmaceuticals.

Oxalate and Cellular Signaling

Oxalate is a metabolite that, at elevated levels, is known to induce cellular stress and has been implicated in the pathology of conditions like kidney stone formation. Studies on oxalate have shown that it can influence various signaling pathways, including:

-

Inflammatory Pathways: Oxalate can trigger inflammatory responses in renal cells.

-

Oxidative Stress: The presence of oxalate can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells.

Given the known effects of oxalate on cellular processes, it is plausible that this compound could modulate similar pathways. A hypothetical signaling cascade initiated by an increase in intracellular oxalate concentration is depicted below.

Caption: A potential signaling pathway initiated by this compound.

Conclusion

This compound is a chemical compound with a well-defined molecular formula and structure. However, a significant gap exists in the scientific literature regarding its specific quantitative physical properties, detailed and validated experimental protocols for its synthesis and analysis, and its biological activity. The information provided in this guide, based on data for related compounds and general chemical principles, offers a foundation for researchers and drug development professionals interested in exploring the potential of this molecule. Further experimental investigation is necessary to fully characterize its properties and elucidate any potential therapeutic or other applications.

Understanding the Reactivity of Propylhydrazine Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propylhydrazine oxalate, a salt formed from the reaction of propylhydrazine and oxalic acid, is a compound of interest in various chemical syntheses, including the development of pharmaceutical intermediates. A thorough understanding of its reactivity is paramount for its safe handling, storage, and application in research and development. This technical guide consolidates available information on the reactivity of this compound, focusing on its thermal stability, potential hazards, and chemical incompatibilities.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | Crystals | [2] |

| CAS Number | 56884-75-4 | [2][3] |

| Synonyms | N-Propylhydrazine oxalate, Propylhydrazinium oxalate | [2] |

Known Hazards and Toxicity

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications and associated hazard statements from various safety data sheets are summarized below. It is crucial to handle this compound with appropriate personal protective equipment and engineering controls.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Carcinogenicity | H350: May cause cancer |

| Skin Sensitization | H317: May cause an allergic skin reaction |

Reactivity Profile

Thermal Stability and Decomposition

Hydrazine and its derivatives are known to be thermally sensitive, and this compound is no exception. Intense heating can lead to decomposition, which may be vigorous or even explosive. The decomposition of similar hydrazine salts is often an exothermic process, releasing significant amounts of energy and gaseous products, such as nitrogen oxides and carbon oxides.

Note: Specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound, such as the onset temperature of decomposition and the heat of decomposition, are not available in the reviewed literature. Studies on hydrazine hydrate have shown that its thermal stability is significantly influenced by the presence of metallic impurities and the material of the container, with decomposition being catalyzed by various metals.[3][4][5]

Sensitivity to Mechanical Stimuli

Due to the energetic nature of the hydrazine moiety, there is a potential for sensitivity to impact and friction. For many energetic materials, these properties are critical safety parameters.

Note: No specific experimental data for the impact sensitivity (in Joules) or friction sensitivity (in Newtons) of this compound could be located. As a general precaution for all hydrazine salts, avoidance of shock and friction is recommended.[6]

Chemical Incompatibility

This compound is expected to be incompatible with a range of substances due to the reducing nature of the hydrazine component and the acidic nature of the oxalate.

| Incompatible Substance Class | Potential Hazard |

| Strong Oxidizing Agents | Vigorous or explosive reaction. |

| Strong Acids | Exothermic reaction, potential for decomposition. |

| Strong Bases | Liberation of propylhydrazine, which is flammable and toxic. |

| Metal Oxides | Catalytic decomposition. |

Experimental Protocols (General Methodologies)

While specific experimental protocols for this compound are not available, the following are general methodologies used to assess the reactivity of energetic materials. These would be the appropriate techniques to characterize this compound.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Objective: To determine the onset temperature of decomposition and the mass loss at different stages.

-

General Procedure:

-

A small, accurately weighed sample (typically 1-10 mg) is placed in a TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is recorded continuously as the temperature increases.

-

The resulting TGA curve plots mass percentage against temperature, showing distinct steps where mass loss occurs.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Objective: To determine the temperatures of thermal events (like melting and decomposition) and to quantify the heat absorbed or released (enthalpy).

-

General Procedure:

-

A small, accurately weighed sample is sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Both pans are heated at a constant rate.

-

The instrument measures the differential heat flow required to maintain both the sample and reference at the same temperature.

-

The DSC thermogram plots heat flow against temperature, with peaks indicating exothermic or endothermic events.

-

Impact Sensitivity Testing

-

Objective: To determine the energy required to cause a reaction (e.g., decomposition, explosion) upon impact.

-

General Procedure (e.g., Drop Weight Impact Test):

-

A small amount of the sample is placed on a standardized anvil.

-

A known weight is dropped from a specific height onto a striker that impacts the sample.

-

The outcome (reaction or no reaction) is observed.

-

The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (IH₅₀), which is then converted to energy in Joules.

-

Friction Sensitivity Testing

-

Objective: To determine the sensitivity of a material to initiation by frictional forces.

-

General Procedure (e.g., BAM Friction Apparatus):

-

A small amount of the sample is spread on a porcelain plate.

-

A porcelain pin is placed on the sample, and a specified load is applied.

-

The plate is moved back and forth under the pin for a set distance and speed.

-

The outcome (e.g., crackling, smoke, ignition) is observed.

-

The test is repeated with different loads to find the lowest load that causes a reaction in a certain number of trials.

-

Visualizing Workflows

The following diagrams illustrate the general workflows for assessing the reactivity of a chemical compound like this compound.

Conclusion and Recommendations

This compound is a hazardous material that requires careful handling due to its toxicity and potential for energetic decomposition. While specific quantitative reactivity data is lacking in publicly available literature, its chemical nature suggests a high degree of reactivity, particularly with heat, mechanical stimuli, and incompatible chemicals. It is strongly recommended that any research or development activities involving this compound be preceded by a thorough risk assessment and, where feasible, experimental determination of its thermal and mechanical sensitivity using established protocols. Always consult the most recent Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment.

References

Propylhydrazine Oxalate (CAS: 56884-75-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propylhydrazine Oxalate, a hydrazine derivative with applications in organic synthesis and potential pharmacological activity. This document consolidates available data on its physicochemical properties, synthesis, and biological significance, with a focus on its role in medicinal chemistry and its toxicological profile.

Physicochemical Properties

This compound is the oxalate salt of n-propylhydrazine. While specific experimental data for the oxalate salt is limited, the properties of the parent compound, n-propylhydrazine, and related salts provide a strong basis for its characterization.

Table 1: Physicochemical Data of Propylhydrazine and its Salts

| Property | Value | Source/Compound |

| CAS Number | 56884-75-4 | This compound |

| Molecular Formula | C₅H₁₂N₂O₄ | This compound |

| Molecular Weight | 164.16 g/mol | This compound |

| Appearance | Pale, yellow crystalline powder | This compound[1] |

| Melting Point | 172 - 174 °C | This compound[1] |

| IUPAC Name | ethanedioic acid;propylhydrazine | This compound[2] |

| Synonyms | N-propylhydrazine oxalate, Propylhydrazinium oxalate | This compound[2] |

| n-Propylhydrazine CAS | 5039-61-2 | n-Propylhydrazine |

| n-Propylhydrazine MW | 74.12 g/mol | n-Propylhydrazine[3] |

| n-Propylhydrazine HCl BP | 130.1 °C | n-Propylhydrazine hydrochloride[2] |

| n-Propylhydrazine HCl FP | 32.2 °C | n-Propylhydrazine hydrochloride[2] |

Synthesis and Formulation

This compound is primarily used as a reagent in organic synthesis for creating various hydrazine derivatives.[4] It plays a notable role in the development of pharmaceuticals, particularly those targeting the central nervous system.[4]

General Synthesis of Hydrazine Oxalate Salts

A general method for the preparation of dihydrazinium oxalate involves the reaction of hydrazine hydrate with oxalic acid in a 2:1 molar ratio in a water-alcohol mixture under ice-cold conditions.[5][6] This procedure can be adapted for the synthesis of this compound by substituting hydrazine hydrate with n-propylhydrazine.

Experimental Protocol: Synthesis of Dihydrazinium Oxalate (Adaptable for this compound)

-

Reaction Setup: Dissolve oxalic acid and a twofold molar excess of hydrazine hydrate (or n-propylhydrazine) in separate, equal volumes of a water-alcohol mixture.

-

Cooling: Cool both solutions in an ice bath.

-

Reaction: Slowly add the oxalic acid solution to the stirred hydrazine solution while maintaining the temperature in the ice-cold range.

-

Crystallization: The dihydrazinium oxalate (or this compound) will precipitate out of the solution.

-

Isolation: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

The reaction should be carried out at low temperatures (below 25°C) to favor the formation of the di-salt over the mono-salt.[5]

Diagram 1: General Workflow for Hydrazine Oxalate Synthesis

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 3. Hydrazine, propyl- | C3H10N2 | CID 42007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound salt [myskinrecipes.com]

- 5. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 6. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

Propylhydrazine Oxalate: A Technical Overview for Researchers

Propylhydrazine oxalate is a chemical compound utilized primarily as a reagent and intermediate in organic synthesis. This guide provides an in-depth look at its chemical properties, synthesis, and applications, with a focus on its relevance to professionals in research and drug development.

Core Chemical Data

The fundamental properties of this compound are summarized below. The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | References |

| Molecular Formula | C₅H₁₂N₂O₄ | [1][2][3][4] |

| Molecular Weight | ~164.16 g/mol | [1][3][4] |

| CAS Number | 56884-75-4 | [4] |

| Synonyms | n-Propylhydrazine oxalate, Propylhydrazinium oxalate | [4] |

Note: One source presented a different chemical formula (C₈H₂₂N₄O₄), which appears to be an outlier[5]. The more consistently reported formula is C₅H₁₂N₂O₄.

Synthesis and Chemical Formation

This compound is the salt formed from the reaction of propylhydrazine with oxalic acid. This acid-base reaction provides a stable, crystalline solid that is easier to handle and store than the free base, propylhydrazine.

A generalized experimental protocol for the synthesis of a related compound, dihydrazinium oxalate, involves reacting hydrazine hydrate with oxalic acid in an alcohol-water mixture under cold conditions[6]. A similar principle would apply to the synthesis of this compound, where propylhydrazine is used in place of hydrazine hydrate.

The logical relationship for the formation of this compound is illustrated in the following diagram:

References

- 1. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 2. 5039-61-2(Propylhydrazine) | Kuujia.com [kuujia.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound salt [myskinrecipes.com]

- 6. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

Propylhydrazine Oxalate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylhydrazine oxalate is a chemical compound with applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various solvents is critical for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and offers a framework for recording and visualizing solubility data.

Introduction

Based on the general principles of solubility, "like dissolves like," one can make certain predictions. The presence of the polar hydrazine and oxalate components suggests that this compound is likely to have some solubility in polar protic solvents such as water, ethanol, and methanol, where hydrogen bonding can occur. Its solubility is expected to be lower in nonpolar solvents like hexane and toluene. The propyl group may impart some solubility in less polar organic solvents.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the equilibrium concentration method, a common and reliable technique for solid compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography, UV-Vis spectrophotometer)

-

Vials for sample collection

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a syringe filter.

-

Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation

All experimentally determined quantitative data should be summarized in a structured table for clear comparison. A template for such a table is provided below:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Methanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Hexane | 25 | HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary theoretical considerations and a robust experimental protocol to determine this crucial physicochemical property. The provided workflow and data presentation template will aid in the systematic collection and reporting of solubility data, contributing to a more comprehensive understanding of this compound for its application in scientific research and development.

Propylhydrazine Oxalate: A Comprehensive Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Propylhydrazine oxalate, a chemical intermediate utilized in the synthesis of various organic compounds, presents a significant hazard profile that necessitates stringent safety protocols in a laboratory setting. This in-depth technical guide provides critical information on its safe handling, storage, disposal, and emergency procedures, compiled from various safety data sheets and toxicological resources. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is a crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 56884-75-4 | [1][2][3] |

| Molecular Formula | C5H12N2O4 | [4] |

| Molecular Weight | 164.16 g/mol | [4] |

| Appearance | Crystals | [4] |

| Synonyms | N-PROPYLHYDRAZINE OXALATE, Propylhydrazinium oxalate | [4] |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance with acute toxicity if swallowed or in contact with skin.[1][2] It is harmful and requires careful handling to avoid exposure.

Signal Word: Danger [2]

Hazard Statements:

Due to the limited availability of specific toxicological data for this compound, data for the closely related compound phenylhydrazine is provided as a conservative estimate.

| Toxicity Data (for Phenylhydrazine) | Value | Route | Species |

| LD50 | 188 mg/kg | Oral | Rat |

| Acute Toxicity Estimate | 0.51 mg/L (4h) | Inhalation (dust/mist) | - |

| Acute Toxicity Estimate | 300 mg/kg | Dermal | - |

Note: This data is for phenylhydrazine and should be used as an indicative reference for the potential toxicity of this compound.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound. Therefore, it is prudent to adhere to the established limits for the parent compound, hydrazine, to ensure a high margin of safety.

| Agency | Limit | Value |

| OSHA | PEL (8-hour TWA) | 1 ppm (1.3 mg/m³) |

| NIOSH | REL (2-hour Ceiling) | 0.03 ppm (0.04 mg/m³) |

| ACGIH | TLV (8-hour TWA) | 0.01 ppm (0.013 mg/m³) |

Note: These limits are for hydrazine and are provided as a safety reference. All work with this compound should aim to keep exposure as low as reasonably achievable.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Caption: Required Personal Protective Equipment for handling this compound.

Safe Handling and Storage

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Spill Cleanup Protocol

In the event of a spill, follow these procedures diligently.

Caption: Step-by-step protocol for cleaning up a this compound spill.

Toxicological Mechanism of Action: Signaling Pathway

The neurotoxicity of alkylhydrazines, such as propylhydrazine, is believed to stem from their interference with the gamma-aminobutyric acid (GABA) neurotransmitter system. This occurs through the inhibition of pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for GABA synthesis.

Caption: Inhibition of GABA synthesis by propylhydrazine leading to neurotoxicity.

Hydrazine and its derivatives can react with pyridoxal phosphate, the active form of vitamin B6, which is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD).[7] GAD is responsible for the synthesis of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inactivating PLP, propylhydrazine effectively reduces the synthesis of GABA. This disruption of the delicate balance between excitatory and inhibitory neurotransmission can lead to a state of hyperexcitability, manifesting as seizures and other neurotoxic effects.[7][8] Furthermore, some hydrazine analogs have been shown to directly inhibit GABA-transaminase, the enzyme responsible for GABA degradation, which can further complicate the neurochemical imbalance.[9][10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[5] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

This guide is intended to provide a comprehensive overview of the safe handling of this compound in a laboratory setting. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and appropriate training in handling hazardous chemicals. Always consult the most recent SDS for this compound before use.

References

- 1. chemwhat.com [chemwhat.com]

- 2. chemical-label.com [chemical-label.com]

- 3. This compound CAS#: 56884-75-4 [m.chemicalbook.com]

- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. Time-dependent inhibition of gamma-aminobutyric acid aminotransferase, by 3-hydroxybenzylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wikem.org [wikem.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

Propylhydrazine Oxalate: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylhydrazine, particularly in its stable oxalate salt form, serves as a versatile reagent in organic chemistry. Its core reactivity stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety. This technical guide provides an in-depth exploration of the mechanism of action of propylhydrazine oxalate in key organic reactions, including hydrazone formation, the Fischer indole synthesis, and the Wolff-Kishner reduction. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic applications, supported by experimental details and mechanistic insights. Propylhydrazine and its derivatives are utilized in the synthesis of a variety of compounds, including those with potential applications in pharmaceuticals and agrochemicals.[1]

Core Mechanisms of Action

The primary mechanism of action of propylhydrazine in organic reactions involves the nucleophilic attack of its terminal -NH2 group on electrophilic centers, most notably the carbon atom of carbonyl groups. The oxalate salt form serves to stabilize the otherwise reactive free hydrazine, allowing for controlled release of the active propylhydrazine under appropriate reaction conditions.

Hydrazone Formation

The reaction of propylhydrazine with aldehydes and ketones results in the formation of propylhydrazones. This condensation reaction is a cornerstone of its utility, often serving as the initial step in more complex transformations.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway. The terminal nitrogen atom of propylhydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid.

General Reaction Scheme:

Fischer Indole Synthesis

Propylhydrazine is a key reagent in the Fischer indole synthesis for the preparation of N-propyl substituted indoles, which are important structural motifs in many bioactive compounds.[2][3][4][5]

Mechanism: The Fischer indole synthesis is an acid-catalyzed reaction that converts a phenylhydrazone into an indole.[6][7][8][9][10][11][12] In the context of propylhydrazine, it first reacts with a suitable ketone or aldehyde to form a propylhydrazone in situ. This hydrazone then undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[6][8] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success.[6][7][9]

Wolff-Kishner Reduction

The Wolff-Kishner reduction provides a method to deoxygenate aldehydes and ketones to their corresponding alkanes. While hydrazine itself is the classic reagent, propylhydrazine can also be employed, leading to the formation of a propylhydrazone intermediate.

Mechanism: The reaction involves the formation of a hydrazone, which is then treated with a strong base at high temperatures.[13] The base deprotonates the nitrogen, and the resulting anion undergoes a series of steps involving proton transfer and the elimination of nitrogen gas (N2), a thermodynamically favorable process, to yield the alkane.

Quantitative Data

While specific kinetic and extensive yield data for a wide range of reactions involving this compound are not abundantly available in publicly accessible literature, the following table summarizes representative yields for the synthesis of hydrazones from substituted acetophenones.

| Entry | Acetophenone Derivative | Hydrazone Product | Yield (%) |

| 1 | 4-Methylacetophenone | (E)-1-(4-methylphenyl)ethylidene-2-propylhydrazine | 78 |

| 2 | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)ethylidene-2-propylhydrazine | 82 |

| 3 | 4-Nitroacetophenone | (E)-1-(4-nitrophenyl)ethylidene-2-propylhydrazine | 85 |

| 4 | 3-Fluoro-4-methylacetophenone | (E)-1-(3-fluoro-4-methylphenyl)ethylidene-2-propylhydrazine | 74.57 |

Yields are based on reported syntheses of similar hydrazone derivatives and may vary depending on specific reaction conditions.[14][15]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Propylhydrazones

Materials:

-

This compound

-

Substituted aldehyde or ketone (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the substituted aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in ethanol.

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure propylhydrazone.

Protocol 2: Fischer Indole Synthesis of 1-Propyl-2-phenyl-1H-indole

Materials:

-

Acetophenone (1.0 eq)

-

This compound (1.1 eq)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Toluene

Procedure:

-

To a round-bottom flask, add acetophenone (1.0 eq) and this compound (1.1 eq) in toluene.

-

Heat the mixture to reflux for 1-2 hours to form the propylhydrazone in situ. Water can be removed azeotropically using a Dean-Stark apparatus.

-

Cool the reaction mixture and slowly add polyphosphoric acid with vigorous stirring.

-

Heat the mixture to 100-120 °C for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-propyl-2-phenyl-1H-indole.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Propylhydrazone Formation.

Caption: Fischer Indole Synthesis Workflow.

Caption: Wolff-Kishner Reduction Pathway.

References

- 1. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides [organic-chemistry.org]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 13. Wolff-Kishner Reduction [organic-chemistry.org]

- 14. ijsret.com [ijsret.com]

- 15. Bot Verification [rasayanjournal.co.in]

Unraveling the History and Synthesis of Propylhydrazine Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylhydrazine oxalate, a hydrazine derivative, has carved a niche for itself primarily as a reagent in organic synthesis. Its journey from the early days of hydrazine chemistry to its application in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, is a testament to the enduring utility of hydrazine compounds in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this compound, supplemented with detailed experimental protocols and a summary of its physicochemical properties. While direct involvement in specific signaling pathways is not extensively documented, this guide will touch upon the broader context of hydrazine compounds in pharmacology.

Discovery and Historical Context

The history of propylhydrazine is intrinsically linked to the broader discovery and exploration of hydrazine and its derivatives in the late 19th century. The pioneering work of German chemists Hermann Emil Fischer and Theodor Curtius laid the foundation for hydrazine chemistry. Fischer first synthesized phenylhydrazine in 1875, and Curtius successfully prepared free hydrazine hydrate in 1887.[1]

The use of the oxalate salt of propylhydrazine likely arose from the need to create a more stable, crystalline, and easily handleable form of the parent compound, which is a common practice in synthetic and medicinal chemistry. Oxalic acid is a readily available, inexpensive dicarboxylic acid that forms stable salts with many basic compounds.

The pharmacological interest in hydrazine derivatives surged in the mid-20th century with the discovery of their monoamine oxidase (MAO) inhibitory activity.[3][4] This led to the development of a class of antidepressant drugs. While specific early studies focusing exclusively on this compound are not prominent, the broader research into alkylhydrazines as potential MAO inhibitors provides a historical context for its potential consideration in early drug discovery programs.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂O₄ | [5][6] |

| Molecular Weight | 164.16 g/mol | [5][6] |

| CAS Number | 56884-75-4 | [6] |

| Appearance | Crystals | [7] |

| EINECS Number | 260-419-1 | [6] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of n-Propylhydrazine

The synthesis of n-propylhydrazine can be achieved through various methods established for the preparation of alkylhydrazines. One common historical approach involves the direct alkylation of hydrazine.

General Protocol for Direct Alkylation:

-

Reaction: Hydrazine hydrate is reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a suitable solvent, often an alcohol like ethanol.

-

Base: A base, such as sodium hydroxide or potassium carbonate, is typically used to neutralize the hydrohalic acid formed during the reaction.

-

Reaction Conditions: The reaction is often carried out at elevated temperatures under reflux.

-

Workup and Purification: The reaction mixture is worked up to remove inorganic salts and unreacted starting materials. Purification of the resulting n-propylhydrazine is typically achieved by distillation.

A visual representation of the general synthetic workflow is provided in Figure 1.

Preparation of this compound

The conversion of the free base, n-propylhydrazine, to its oxalate salt is a straightforward acid-base reaction.

Protocol for Salt Formation:

-

Dissolution: Dissolve the purified n-propylhydrazine in a suitable solvent, such as ethanol or isopropanol.

-

Addition of Oxalic Acid: A solution of oxalic acid (one molar equivalent) in the same solvent is added dropwise to the n-propylhydrazine solution with stirring.

-

Precipitation: The this compound salt will precipitate out of the solution upon cooling.

-

Isolation and Drying: The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The logical relationship for the preparation of the oxalate salt is depicted in Figure 2.

References

- 1. researchgate.net [researchgate.net]

- 2. princeton.edu [princeton.edu]

- 3. benchchem.com [benchchem.com]

- 4. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Derivatization of Aldehydes using Propylhydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a class of highly reactive carbonyl compounds that are of significant interest in pharmaceutical and biomedical research due to their roles as metabolic byproducts, signaling molecules, and potential impurities in drug formulations. Their accurate detection and quantification can be challenging due to their volatility, polarity, and instability. Chemical derivatization is a crucial strategy to overcome these analytical hurdles by converting aldehydes into more stable and readily detectable derivatives.[1][2]

This document provides a detailed protocol for the derivatization of aldehydes using propylhydrazine oxalate, a hydrazine-based reagent. This method is analogous to derivatization with other hydrazine reagents like 2,4-dinitrophenylhydrazine (DNPH) and Girard's reagents, which are widely used to enhance the chromatographic separation and mass spectrometric detection of aldehydes.[1][3] The hydrazine moiety reacts with the carbonyl group of the aldehyde to form a stable hydrazone derivative.[4][5] The introduction of the propyl group can modify the chromatographic behavior of the derivative, while the oxalate salt form aids in the handling and stability of the reagent.

Principle of Derivatization

The derivatization of aldehydes with propylhydrazine involves the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable propylhydrazone derivative. This reaction is typically acid-catalyzed. The resulting hydrazone is less volatile and more amenable to chromatographic separation and detection by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Materials and Reagents

-

This compound

-

Aldehyde standard solutions (e.g., formaldehyde, acetaldehyde, hexanal)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid (or another suitable acid catalyst like hydrochloric acid)

-

Internal Standard (e.g., an isotopically labeled aldehyde or a structurally similar aldehyde not present in the sample)

-

Sample (e.g., biological fluid, drug formulation extract)

-

Vortex mixer

-

Centrifuge

-

Incubator or water bath

-

HPLC or LC-MS system

Sample Preparation and Derivatization Protocol

This protocol is a generalized procedure and may require optimization for specific aldehydes and sample matrices.

-

Sample Collection and Pre-treatment:

-

For biological samples (e.g., plasma, urine), perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6] Collect the supernatant.

-

For drug formulations, dissolve or extract the sample in a suitable solvent (e.g., acetonitrile or water) to an appropriate concentration.

-

-

Preparation of Reagent Solution:

-

Prepare a 10 mg/mL solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of acid catalyst (e.g., 0.1% formic acid).

-

-

Derivatization Reaction:

-

To 100 µL of the pre-treated sample or standard solution in a microcentrifuge tube, add an appropriate amount of the internal standard.

-

Add 100 µL of the this compound reagent solution.

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.[2][6]

-

After incubation, cool the mixture to room temperature.

-

-

Sample Analysis by LC-MS:

-

The derivatized sample can be directly injected into the LC-MS system or may be further diluted with the mobile phase if necessary.

-

An example of LC-MS conditions is provided in the table below. These conditions should be optimized for the specific propylhydrazone derivatives.

-

Data Presentation

The following table summarizes typical quantitative performance data for aldehyde analysis using various hydrazine-based derivatization reagents followed by LC-MS analysis. While specific data for this compound is not widely published, these values provide a comparative overview of expected performance.

| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent P | 3-Nitrophenylhydrazine (3-NPH) |

| Limit of Detection (LOD) | Low µg/L to ng/L range.[2] | Enhances ionization efficiency, leading to improved sensitivity.[1] | For some aldehydes, offers substantially improved sensitivity over DNPH.[6] |

| Linearity (r²) | Typically > 0.99 | Typically > 0.99 | Typically > 0.99 |

| Precision (RSD) | Generally < 15% | Generally < 15% | Generally < 15% |

| Recovery | 80-120% (matrix dependent) | 80-120% (matrix dependent) | 80-120% (matrix dependent) |

| Ionization Mode | Negative ion mode ([M-H]⁻) is common.[7] | Positive ion mode due to the permanent positive charge.[1] | Positive or negative ion mode. |

| LC Column | C18 reversed-phase columns are commonly used.[8] | C18 reversed-phase columns are commonly used. | C18 reversed-phase columns are commonly used. |

| Mobile Phase | Acetonitrile/water or Methanol/water gradients with formic acid.[9] | Acetonitrile/water or Methanol/water gradients with formic acid. | Acetonitrile/water or Methanol/water gradients with formic acid. |

Visualizations

Reaction Mechanism

Caption: Reaction of propylhydrazine with an aldehyde to form a stable propylhydrazone.

Experimental Workflow

Caption: General workflow for the derivatization of aldehydes with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Ketone Analysis using Propylhydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of ketones is crucial in various fields, including clinical diagnostics, pharmaceutical development, and environmental analysis. Ketones are important biomarkers for metabolic disorders such as diabetic ketoacidosis and can also be key structural motifs in active pharmaceutical ingredients (APIs). Propylhydrazine oxalate is a valuable derivatizing agent for the analysis of ketones. It reacts with the carbonyl group of ketones to form stable propylhydrazone derivatives. This derivatization enhances the volatility and thermal stability of the ketones, making them amenable to analysis by gas chromatography (GC), and improves their ionization efficiency for mass spectrometry (MS) detection. This document provides detailed application notes and protocols for the use of this compound in ketone analysis.

Principle of the Method

This compound reacts with ketones in a condensation reaction to form a propylhydrazone and water. The reaction is typically carried out in an acidic solution to catalyze the nucleophilic addition of the hydrazine to the carbonyl carbon. The resulting propylhydrazone is a more stable and less polar molecule than the parent ketone, which allows for better chromatographic separation and more sensitive detection.

The general reaction is as follows:

R(R')C=O + CH₃CH₂CH₂NHNH₂ → R(R')C=NNHCH₂CH₂CH₃ + H₂O (Ketone + Propylhydrazine → Ketone Propylhydrazone + Water)

Data Presentation

While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics that can be expected for the analysis of ketones using alkylhydrazine derivatization followed by GC-MS analysis, based on data from similar derivatizing agents.

| Parameter | Typical Value Range | Notes |

| Limit of Detection (LOD) | 0.1 - 10 µg/L | Dependent on the specific ketone and instrumentation. |

| Limit of Quantification (LOQ) | 0.5 - 50 µg/L | Dependent on the specific ketone and instrumentation. |

| Linearity (R²) | > 0.99 | Over a concentration range of 1 - 1000 µg/L. |

| Precision (%RSD) | < 15% | For intra- and inter-day assays. |

| Recovery | 85 - 115% | Dependent on the sample matrix and extraction procedure. |

Experimental Protocols

Protocol 1: Derivatization of Ketones in Solution for GC-MS Analysis

This protocol describes the derivatization of ketones in a liquid sample, such as a biological fluid or a reaction mixture.

Materials:

-

This compound

-

Ketone-containing sample

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (or other suitable extraction solvent)

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of the ketone-containing sample in a glass vial, add 400 µL of methanol.

-

Vortex for 30 seconds.

-

If the sample contains proteins, precipitate them by adding a suitable agent and centrifuge to collect the supernatant.

-

-

Derivatization Reaction:

-

Prepare a 10 mg/mL solution of this compound in methanol.

-

Add 50 µL of the this compound solution to the prepared sample.

-

Add 10 µL of concentrated HCl to catalyze the reaction.

-

Vortex the mixture for 1 minute.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

-

Extraction of Propylhydrazones:

-

After incubation, allow the vial to cool to room temperature.

-

Add 500 µL of ethyl acetate to the vial and vortex vigorously for 2 minutes to extract the propylhydrazone derivatives.

-

Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

-

-

Analysis by GC-MS:

-

Inject 1 µL of the dried ethyl acetate extract into the GC-MS system.

-

GC Conditions (suggested starting point):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (suggested starting point):

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Protocol 2: Synthesis of Ketone Propylhydrazone Standards

The synthesis of pure propylhydrazone standards is essential for accurate quantification.

Materials:

-

Pure ketone of interest

-

Propylhydrazine

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the ketone (1 equivalent) in ethanol.

-

Add propylhydrazine (1.1 equivalents) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

-

Reaction:

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Recrystallize the crude propylhydrazone from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Dry the purified crystals under vacuum.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized propylhydrazone standard using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Expected Spectroscopic Data for Ketone Propylhydrazones

-

¹H NMR:

-

The protons on the carbon adjacent to the C=N bond will be deshielded and appear in the range of 2.0-2.5 ppm.

-

The protons of the propyl group will show characteristic signals: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the middle methylene group (~1.6 ppm), and a triplet for the methylene group attached to the nitrogen (~2.8-3.2 ppm).

-

-

¹³C NMR:

-

The carbon of the C=N bond will appear significantly downfield, typically in the range of 140-160 ppm.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observable.

-

Common fragmentation patterns include the loss of a propyl radical ([M-43]⁺) and cleavage at the C-N bond.

-

Mandatory Visualizations

Caption: Reaction mechanism of ketone derivatization.

Caption: Experimental workflow for ketone analysis.

Propylhydrazine Oxalate: A Versatile Reagent in the Synthesis of Bioactive Pyrazole Derivatives

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propylhydrazine oxalate is a valuable reagent in pharmaceutical synthesis, primarily utilized as a precursor for introducing the N-propylhydrazine moiety into various molecular scaffolds. Its application is particularly prominent in the synthesis of substituted pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities. This document provides an overview of the applications of this compound in the synthesis of potential therapeutic agents, including detailed experimental protocols for the synthesis of N-propylpyrazoles, and discusses their potential biological activities.

Introduction to this compound in Pharmaceutical Synthesis

This compound serves as a stable, solid source of propylhydrazine for the synthesis of various hydrazine derivatives.[1] These derivatives are key intermediates in the production of pharmaceuticals, especially those targeting the central nervous system (CNS). The most significant application of propylhydrazine and its salts is in the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring. This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Key Applications in Drug Discovery

Substituted pyrazoles are a cornerstone in medicinal chemistry, with approved drugs and numerous candidates exhibiting a wide range of biological activities. The incorporation of an N-propyl group, facilitated by this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting pyrazole derivatives.

Central Nervous System (CNS) Active Agents

Pyrazole derivatives have shown considerable promise as agents targeting the CNS, with activities including antidepressant, anxiolytic, and anticonvulsant effects. The synthesis of N-substituted pyrazolines, which are precursors to pyrazoles, has been explored for developing novel CNS active compounds.[2]

Antihypertensive Agents

The pyrazole scaffold is present in several compounds investigated for their antihypertensive properties. For instance, certain pyrazole derivatives have been synthesized and evaluated for their ability to lower blood pressure.[3][4] The synthesis of novel pyrazole-containing compounds continues to be a strategy in the search for new antihypertensive drugs.[5]

Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities.[6][7][8][9] The synthesis of novel pyrazole-based compounds offers a promising avenue for the discovery of new antimicrobial drugs.

Experimental Protocols

General Workflow for Knorr Pyrazole Synthesis

The synthesis of N-propylpyrazoles from this compound and a 1,3-dicarbonyl compound generally follows the workflow depicted below.

Caption: General workflow for the synthesis of N-propyl pyrazole derivatives.

Protocol 1: Synthesis of 1-Propyl-3,5-dimethylpyrazole

This protocol describes the synthesis of 1-propyl-3,5-dimethylpyrazole from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a minimal amount of water, followed by the addition of ethanol.

-

Add acetylacetone (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 70-85% |

| Purity (by GC-MS) | >95% |

| Appearance | Colorless to pale yellow oil |

Protocol 2: Synthesis of Ethyl 1-propyl-5-methyl-1H-pyrazole-3-carboxylate

This protocol outlines the synthesis of a pyrazole ester from this compound and ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware.

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add ethyl acetoacetate (1 equivalent).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture and neutralize with a sodium carbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 65-80% |

| Purity (by HPLC) | >97% |

| Appearance | Crystalline solid or viscous oil |

Potential Signaling Pathways

The therapeutic effects of pharmaceuticals are often mediated through their interaction with specific signaling pathways. For antihypertensive agents, a common target is the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.

Many pyrazole-based antihypertensive candidates act as angiotensin II receptor blockers (ARBs). They competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing vasoconstriction and aldosterone secretion, which leads to a reduction in blood pressure.

Conclusion